molecular formula C13H18N2O4 B3161185 Tert-butyl methyl(2-nitrobenzyl)carbamate CAS No. 868783-62-4

Tert-butyl methyl(2-nitrobenzyl)carbamate

Cat. No. B3161185
CAS RN: 868783-62-4
M. Wt: 266.29 g/mol
InChI Key: LWGWFQMZZSYANO-UHFFFAOYSA-N
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Description

Tert-butyl methyl(2-nitrobenzyl)carbamate is an organic compound with the molecular formula C13H18N2O4 . It has a molecular weight of 266.3 .


Synthesis Analysis

The synthesis of carbamates like this compound can be achieved through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-7-5-6-8-11(10)15(17)18/h5-8H,9H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Polymer Chemistry Applications

Tert-butyl methyl(2-nitrobenzyl)carbamate derivatives have been used in the synthesis and modification of polymers. For instance, it plays a role in the nitroxide-mediated polymerization processes. In one study, the controlled copolymerization of methyl methacrylate (MMA) with vinylbenzyl carbazole was achieved using tert-butyl-based nitroxides, demonstrating the compound's utility in facilitating controlled polymer architectures with narrow molecular weight distributions (Lessard et al., 2011).

Synthesis Methodologies

This compound is also an intermediate in the synthesis of biologically active compounds. A study outlined a rapid synthetic method for an important intermediate using a derivative of 2-nitrobenzyl carbamate, showcasing its importance in the pharmaceutical industry for the production of drugs like omisertinib (AZD9291), with the method optimized for high yield (Zhao et al., 2017).

Reagent Utility

The compound has been used as a reagent in the preparation of polymer-supported O-alkylisoureas, demonstrating its utility in transforming carboxylic acids into their corresponding esters in a highly chemoselective manner. This process highlights its applicability in synthetic organic chemistry for the efficient and selective formation of ester products (Crosignani et al., 2004).

properties

IUPAC Name

tert-butyl N-methyl-N-[(2-nitrophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-7-5-6-8-11(10)15(17)18/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGWFQMZZSYANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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